REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([CH3:8])=[C:6]([N+:9]([O-])=O)[CH:5]=[CH:4][C:3]=1[C:12](=[O:14])[CH3:13].O.Cl>CCO.[Fe]>[NH2:9][C:6]1[CH:5]=[CH:4][C:3]([C:12](=[O:14])[CH3:13])=[C:2]([OH:1])[C:7]=1[CH3:8]
|
Name
|
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1C)[N+](=O)[O-])C(C)=O
|
Name
|
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
145 μL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The iron is filtered through celite
|
Type
|
ADDITION
|
Details
|
the filtrate poured slowly into saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
After the bubbling subsides, the mixture is extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by 25% EtOAc/hexane
|
Type
|
CUSTOM
|
Details
|
Obtained
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C=C1)C(C)=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 455 mg | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |